molecular formula C17H34O3S B14333112 8-(Nonane-1-sulfinyl)octanoic acid CAS No. 106689-25-2

8-(Nonane-1-sulfinyl)octanoic acid

Katalognummer: B14333112
CAS-Nummer: 106689-25-2
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: DRADQNWZVRVWSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(Nonane-1-sulfinyl)octanoic acid is an organic compound that belongs to the class of sulfinyl carboxylic acids This compound is characterized by the presence of a sulfinyl group attached to an octanoic acid chain, with a nonane group attached to the sulfinyl sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Nonane-1-sulfinyl)octanoic acid typically involves the reaction of octanoic acid with a sulfinylating agent, such as nonane-1-sulfinyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Octanoic acid+Nonane-1-sulfinyl chloride8-(Nonane-1-sulfinyl)octanoic acid+HCl\text{Octanoic acid} + \text{Nonane-1-sulfinyl chloride} \rightarrow \text{this compound} + \text{HCl} Octanoic acid+Nonane-1-sulfinyl chloride→8-(Nonane-1-sulfinyl)octanoic acid+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfinylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

8-(Nonane-1-sulfinyl)octanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Alcohols or amines, acid catalysts, and reflux conditions.

Major Products Formed

    Oxidation: 8-(Nonane-1-sulfonyl)octanoic acid.

    Reduction: 8-(Nonane-1-sulfanyl)octanoic acid.

    Substitution: Esters or amides of this compound.

Wissenschaftliche Forschungsanwendungen

8-(Nonane-1-sulfinyl)octanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-(Nonane-1-sulfinyl)octanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can undergo redox reactions, influencing the redox state of biological systems. Additionally, the compound can form covalent bonds with nucleophilic residues in proteins, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-(Nonane-1-sulfanyl)octanoic acid: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    8-(Nonane-1-sulfonyl)octanoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Octanoic acid derivatives: Various derivatives with different functional groups attached to the octanoic acid chain.

Uniqueness

8-(Nonane-1-sulfinyl)octanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. The sulfinyl group can participate in both oxidation and reduction reactions, making the compound versatile in various applications.

Eigenschaften

CAS-Nummer

106689-25-2

Molekularformel

C17H34O3S

Molekulargewicht

318.5 g/mol

IUPAC-Name

8-nonylsulfinyloctanoic acid

InChI

InChI=1S/C17H34O3S/c1-2-3-4-5-6-9-12-15-21(20)16-13-10-7-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19)

InChI-Schlüssel

DRADQNWZVRVWSM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCS(=O)CCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.